Rhodiolin

Descripción general

Descripción

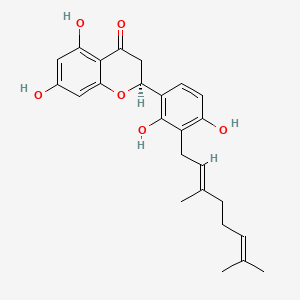

La Rhodiolin es un compuesto derivado del género Rhodiola, particularmente de la Rhodiola rosea. Rhodiola es una planta herbácea perenne perteneciente a la familia Crassulaceae y se utiliza ampliamente en la medicina tradicional de países asiáticos y europeos. La this compound es conocida por sus efectos adaptógenos, neuroprotectores, antitumorales, cardioprotectores y antidepresivos .

Aplicaciones Científicas De Investigación

La Rhodiolin tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: La this compound se estudia por sus propiedades químicas y su potencial como precursor para sintetizar otros compuestos bioactivos.

Biología: La this compound se investiga por sus efectos en los procesos celulares y su potencial como agente terapéutico para diversas enfermedades.

Medicina: La this compound se utiliza en el desarrollo de fármacos para tratar afecciones como la depresión, la ansiedad y las enfermedades cardiovasculares.

Mecanismo De Acción

La Rhodiolin ejerce sus efectos a través de varios objetivos moleculares y vías. Se sabe que modula la actividad de los neurotransmisores como la serotonina y la dopamina, que están involucrados en la regulación del estado de ánimo. La this compound también tiene propiedades antioxidantes, que ayudan a proteger las células del estrés oxidativo. Además, influye en la expresión de genes involucrados en la respuesta al estrés y la inflamación .

Análisis Bioquímico

Biochemical Properties

Rhodiolin interacts with various enzymes, proteins, and other biomolecules. These compounds are thought to be critical for the plant’s observed adaptogenic effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound is known to increase 5-hydroxytryptamine and serotonin receptor expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as µ-opioid receptor and κ-opiate receptor agonists, promoting the release of β-endorphin and exerting an anxiolytic, antiarrhythmic, and hypotensive action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to protect human cortical neurons from oxidative stress and optimize Ca 2+ homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to improve some indices of free radical control and energy metabolism, increasing liver superoxide dismutase and glutathione peroxidase activity of antioxidant enzymes, stabilizing blood sugar, increasing liver glycogen and muscle glycogen reserves, and increasing the metabolism of fat .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been shown to increase mitochondrial mass and up-regulate mitochondrial biogenesis factors .

Subcellular Localization

Current studies suggest that it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Rhodiolin implica varios pasos, incluida la extracción del compuesto de las plantas de Rhodiola. El proceso de extracción generalmente implica métodos de extracción con solventes utilizando etanol, metanol o agua. El extracto crudo se purifica luego utilizando técnicas cromatográficas como la cromatografía líquida de alta resolución (HPLC) para aislar la this compound .

Métodos de producción industrial

La producción industrial de this compound implica la extracción a gran escala de las plantas de Rhodiola. Las plantas se cosechan, se secan y se muelen en un polvo fino. El polvo se somete luego a extracción con solventes, seguida de purificación utilizando HPLC. La this compound purificada se formula luego en varios productos farmacéuticos y nutracéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones

La Rhodiolin sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir la this compound en formas reducidas.

Sustitución: La this compound puede sufrir reacciones de sustitución donde los grupos funcionales se reemplazan por otros grupos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones de this compound incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para reacciones de sustitución. Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y pH para asegurar la formación del producto deseado .

Productos principales formados

Los productos principales formados a partir de las reacciones de this compound incluyen derivados oxidados, formas reducidas y compuestos sustituidos con diferentes grupos funcionales. Estos productos tienen diferentes actividades biológicas y se estudian por sus posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

La Rhodiolin a menudo se compara con otros compuestos derivados de Rhodiola, como:

Salidrósido: Conocido por sus propiedades antifatiga y anti estrés.

Rosavina: Exhibe efectos antioxidantes y antiinflamatorios.

Rosarina: Similar a la Rosavina, con propiedades neuroprotectoras adicionales.

Rosina: Un precursor para sintetizar otros compuestos bioactivos.

La this compound es única debido a su amplio espectro de actividades biológicas y su potencial para su uso en diversas aplicaciones terapéuticas. Su combinación de efectos adaptógenos, neuroprotectores y cardioprotectores la convierte en un compuesto valioso para la investigación y el desarrollo en las industrias farmacéutica y nutracéutica .

Propiedades

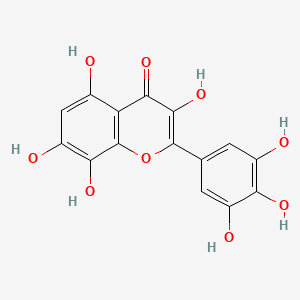

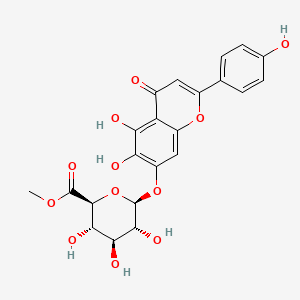

IUPAC Name |

(2R,3R)-6,8-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-9-(4-hydroxyphenyl)-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20O10/c1-32-16-8-12(4-7-14(16)28)22-18(10-26)34-24-17(33-22)9-15(29)19-20(30)21(31)23(35-25(19)24)11-2-5-13(27)6-3-11/h2-9,18,22,26-29,31H,10H2,1H3/t18-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVCYOFRCMBMKD-XMSQKQJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C4=C3OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C4=C3OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

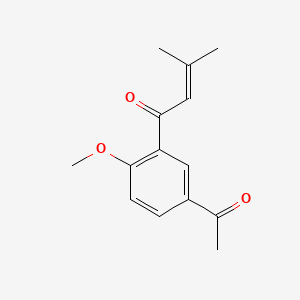

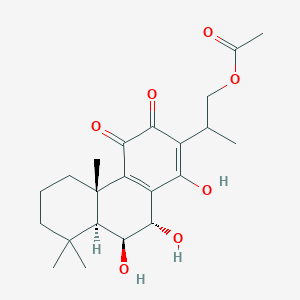

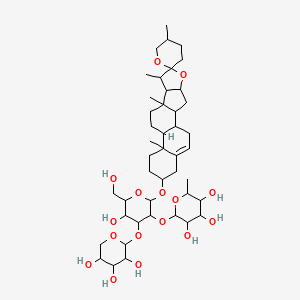

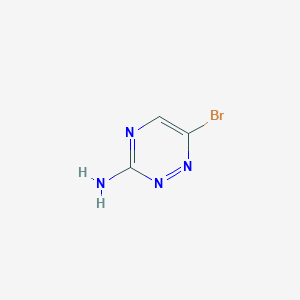

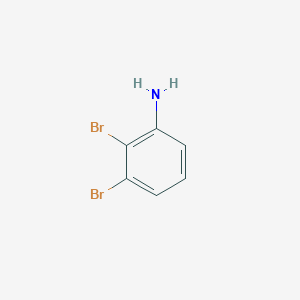

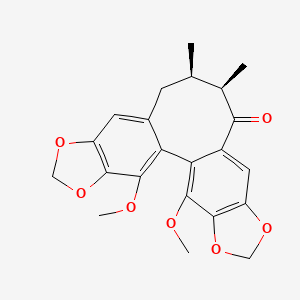

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

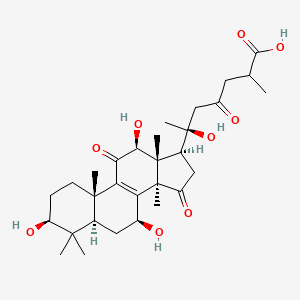

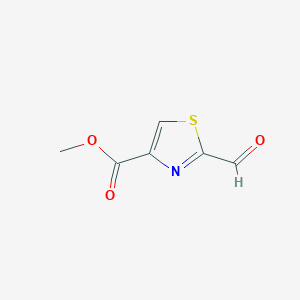

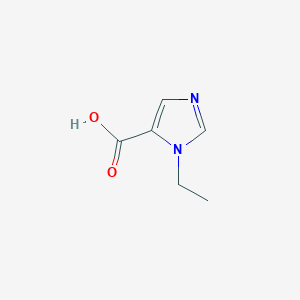

Feasible Synthetic Routes

Q1: What is Rhodiolin and where is it found?

A: this compound, also known as rhodionin, is a flavonoid compound found in plants of the Rhodiola genus, particularly Rhodiola rosea and Rhodiola sachalinensis. [, , , ] These plants are traditionally used for their adaptogenic properties, helping the body cope with stress. []

Q2: What is the chemical structure and formula of this compound?

A: While the provided abstracts don't explicitly detail the spectroscopic data for this compound, they confirm its classification as a flavonoid. For comprehensive structural information, further investigation into specific chemistry databases or literature focusing on this compound's isolation and characterization would be necessary. [, , ]

Q3: Have there been any studies on the effects of this compound on hypoxia?

A: While not directly focused on this compound, one study investigated the effects of bioactive compounds from Rhodiola crenulata on Hypoxia-Inducible Factor-1α (HIF-1α) expression. Interestingly, Tyrosol and Salidroside, compounds found alongside this compound in Rhodiola species, were shown to upregulate HIF-1α mRNA expression. [] This finding suggests a potential area for further research into this compound's role in hypoxia pathways.

Q4: Has this compound been investigated for its potential in treating specific diseases?

A: While the provided research doesn't focus on this compound as a primary treatment for specific diseases, it highlights its presence in Rhodiola extracts. Notably, a study explored a herbal preparation containing Rhodiola rosea, along with Potentilla alba and Scutellaria baicalensis, for its potential benefits in individuals with subclinical hypothyroidism. [] Further research is needed to isolate the specific effects of this compound within this complex mixture.

Q5: What is the stability of this compound under different conditions?

A5: The provided research abstracts don't offer specific details on the stability of this compound under various conditions. Evaluating a compound's stability often involves assessing factors like temperature, pH, light exposure, and storage conditions. Further research focused on this compound's stability would be valuable for understanding its potential applications and limitations.

Q6: What analytical techniques are typically used to study this compound?

A: Although not explicitly stated, the research suggests common analytical techniques used to identify and characterize compounds like this compound, including High-Performance Liquid Chromatography (HPLC) for separation and quantification. [, ] Additionally, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are often employed for structural elucidation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.